molecular formula C16H17ClN2O2 B5779492 N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide

N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide

Cat. No. B5779492
M. Wt: 304.77 g/mol
InChI Key: KVLAFEDCPCIPRG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide (also known as BML-190) is a synthetic compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to modulate the activity of the cannabinoid receptor CB2.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide selectively binds to the CB2 receptor and modulates its activity. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. By modulating the activity of this receptor, N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide can potentially regulate these processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for specific modulation of this receptor's activity. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it challenging to maintain a consistent concentration in experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide. One area of interest is the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of interest is the development of more potent and selective CB2 receptor agonists. This could potentially lead to the development of more effective therapies for various diseases. Finally, the development of new methods for synthesizing N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide could potentially improve its solubility and half-life, making it more useful for lab experiments and potential therapeutic applications.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide can be synthesized by the reaction of 5-chloro-2-methoxyaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography using a silica gel column.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been used in various scientific research studies due to its ability to selectively bind to the CB2 receptor. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-19(2)13-6-4-5-11(9-13)16(20)18-14-10-12(17)7-8-15(14)21-3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLAFEDCPCIPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide

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